Ethyl 4-(4-acetyl-3-hydroxy-2-propylphenoxy)butanoate
Overview
Description
Ethyl 4-(4-acetyl-3-hydroxy-2-propylphenoxy)butanoate is a chemical compound with the linear formula C23H28O6 . It belongs to the class of organic compounds known as alkyl-phenylketones, which are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group . This compound is an intermediate in the synthesis of Tipelukast-d6, a novel oral anti-inflammatory agent .
Molecular Structure Analysis
The molecular structure of Ethyl 4-(4-acetyl-3-hydroxy-2-propylphenoxy)butanoate is characterized by its linear formula C23H28O6 . Further details about its molecular structure, such as bond lengths and angles, would require more specific information or computational chemistry analysis.Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 4-(4-acetyl-3-hydroxy-2-propylphenoxy)butanoate are not provided in the search results, it’s important to note that esters like this compound typically undergo reactions such as hydrolysis . Hydrolysis, literally “splitting with water,” is a reaction where the ester bond is broken by water in the presence of a catalyst, producing an alcohol and a carboxylic acid or its salt .Scientific Research Applications
Antibacterial Activity : A study by Mulwad, Pawar, and Chaskar (2008) explores the synthesis of tetrazole derivatives, including compounds related to Ethyl 4-(4-acetyl-3-hydroxy-2-propylphenoxy)butanoate. These compounds exhibited significant antibacterial activities, indicating potential applications in developing new antibacterial agents (Mulwad, Pawar, & Chaskar, 2008).
Synthesis for Drug Development : The synthesis of various compounds, including those structurally related to Ethyl 4-(4-acetyl-3-hydroxy-2-propylphenoxy)butanoate, has been explored for their potential in drug development. For instance, Zhang (2005) describes the fabrication of 4-Phenyl-2-Butanone, a precursor in synthesizing medicines for inflammation reduction (Zhang, 2005).
Marine Fungus Research : Research by Sun et al. (2009) on marine fungus Trichoderma atroviride G20-12 led to the isolation of compounds structurally similar to Ethyl 4-(4-acetyl-3-hydroxy-2-propylphenoxy)butanoate. These studies help understand marine biodiversity and potential pharmacological applications (Sun et al., 2009).
Building Blocks for Cholesterol-Lowering Drugs : Ethyl (S)-4-chloro-3-hydroxy butanoate, a related compound, has been studied as a building block for synthesizing hypercholesterolemia drugs. Jung et al. (2010) focused on using Saccharomyces cerevisiae reductase for asymmetric synthesis, indicating the compound's significance in developing cholesterol-lowering medications (Jung et al., 2010).
Antioxidant Properties : Zhang et al. (2009) isolated various phenolic compounds from walnut kernels, demonstrating significant antioxidant activities. These findings suggest potential health benefits of similar compounds, including Ethyl 4-(4-acetyl-3-hydroxy-2-propylphenoxy)butanoate, due to their antioxidant properties (Zhang et al., 2009).
properties
IUPAC Name |
ethyl 4-(4-acetyl-3-hydroxy-2-propylphenoxy)butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O5/c1-4-7-14-15(10-9-13(12(3)18)17(14)20)22-11-6-8-16(19)21-5-2/h9-10,20H,4-8,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLRCWBKCYZCKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)OCCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50559018 | |
Record name | Ethyl 4-(4-acetyl-3-hydroxy-2-propylphenoxy)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50559018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-acetyl-3-hydroxy-2-propylphenoxy)butanoate | |
CAS RN |
88420-31-9 | |
Record name | Ethyl 4-(4-acetyl-3-hydroxy-2-propylphenoxy)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50559018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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